![molecular formula C10H11N B1590493 5-Ethylindole CAS No. 68742-28-9](/img/structure/B1590493.png)
5-Ethylindole
Overview
Description
5-Ethylindole is a derivative of indole, a significant heterocyclic compound that is widely found in natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. This compound, specifically, is characterized by an ethyl group attached to the fifth position of the indole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to their wide range of biological activities .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives can have various effects on the molecular and cellular level, depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
5-Ethylindole, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of biologically active compounds used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Cellular Effects
This compound and its derivatives have shown significant antiproliferative activity against various cancer cell lines . They are used as reactants for the creation of IL2 T-cell (ITK) inhibitors and Sodium-dependent glucose co-transporter 2 inhibitors (SGLT2), along with small molecule C5a receptor modulators and the synthesis of antitumor agents .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized via catalytic dehydrogenation
Metabolic Pathways
This compound is likely involved in the metabolic pathways of indole derivatives. Indole metabolism primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The classical method for preparing 5-Ethylindole involves a five-step synthesis according to the Fischer indole synthesis. This includes:
- Diazotization of p-ethylaniline.
- Reduction of the diazonium salt.
- Condensation of p-ethylphenylhydrazine with ethyl pyruvate.
- Cyclization of p-ethylphenylhydrazone of ethyl pyruvate.
- Saponification of ethyl this compound-2-carboxylate followed by thermal decarboxylation to yield this compound .
Industrial Production Methods: In industrial settings, this compound can be synthesized by catalytic dehydrogenation and decarboxylation of this compound-2-carboxylic acid and its ethyl ester. This method is advantageous as it can significantly increase the yield compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions: 5-Ethylindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indole ring or the ethyl group.
Substitution: Electrophilic substitution reactions are common, particularly at the nitrogen atom or the carbon atoms of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products: The major products formed from these reactions include various substituted indoles, such as 5-vinylindole, which can be synthesized by dehydrogenation and decarboxylation of this compound-2-carboxylic acid .
Scientific Research Applications
Pharmaceutical Development
5-Ethylindole plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic efficacy, particularly in drugs targeting neurological disorders.
- Key Applications:
- Synthesis of indole derivatives used in antidepressants and antipsychotics.
- Potential in developing compounds that target specific receptors involved in neurological pathways.
Case Study:
A study highlighted the synthesis of novel indole derivatives from this compound, demonstrating improved binding affinity to serotonin receptors compared to traditional compounds .
Flavor and Fragrance Industry
Due to its pleasant aroma, this compound is utilized in the creation of fragrances and flavorings. It contributes to a natural scent profile that is appealing in consumer products.
- Key Applications:
- Used in perfumes and scented products.
- Incorporated into food flavorings to enhance taste.
Data Table: Applications in Flavoring
Product Type | Application | Notes |
---|---|---|
Perfumes | Fragrance base | Natural scent enhancement |
Food Flavorings | Flavor enhancer | Enhances taste profiles |
Material Science
In material science, this compound is employed in developing advanced materials, including polymers and coatings. Its properties improve thermal stability and mechanical strength.
- Key Applications:
- Development of high-performance polymers.
- Coatings that require enhanced durability.
Case Study:
Research demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability compared to control samples without the compound .
Biochemical Research
This compound is utilized in biochemical studies related to enzyme activity and metabolic pathways. It aids researchers in understanding biological processes and developing new biotechnological applications.
- Key Applications:
- Investigating enzyme kinetics.
- Studying metabolic pathways involving indole compounds.
Data Table: Biochemical Research Applications
Research Focus | Application | Findings |
---|---|---|
Enzyme Activity | Kinetic studies | Insights into metabolic functions |
Metabolic Pathways | Pathway analysis | Identification of new targets |
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential as a bioactive compound. It contributes to developing environmentally friendly pesticides and growth regulators.
- Key Applications:
- Development of bio-pesticides.
- Use as a plant growth regulator.
Case Study:
A study evaluated the efficacy of this compound-based formulations as bio-pesticides against common agricultural pests, showing promising results in reducing pest populations while being safe for beneficial insects .
Comparison with Similar Compounds
Indole: The parent compound, widely studied for its biological activity.
5-Methylindole: Similar structure with a methyl group instead of an ethyl group.
5-Vinylindole: Another derivative with a vinyl group at the fifth position.
Uniqueness of 5-Ethylindole: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity differently compared to other indole derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .
Biological Activity
5-Ethylindole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including antimicrobial and anti-inflammatory activities.
Chemical Structure and Properties
This compound is an indole derivative characterized by the presence of an ethyl group at the 5-position of the indole ring. This modification can influence its biological activity compared to other indole derivatives.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound exhibits significant bactericidal activity against various pathogens, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes. For instance, similar compounds like 5-methylindole have demonstrated efficacy against antibiotic-resistant strains, suggesting a potential for this compound to act as an adjuvant in antibiotic therapy .
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 mM |
Escherichia coli | 16 mM |
Pseudomonas aeruginosa | 4 mM |
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.
- Research Findings : A study indicated that derivatives of indole, including this compound, demonstrated significant inhibition of COX-2 activity, which is crucial in the inflammatory response . This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.
Case Study: Indole Derivatives in Antimicrobial Therapy
A comparative analysis was conducted on various indole derivatives, including this compound. The study found that while traditional antibiotics showed limited effectiveness against resistant strains, indole derivatives significantly enhanced antibacterial activity. This was particularly evident when used in conjunction with aminoglycoside antibiotics .
Research on Anti-inflammatory Mechanisms
In a controlled laboratory setting, researchers evaluated the effects of this compound on RAW264.7 macrophages. The results indicated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, a critical mediator in inflammation. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .
Pharmacokinetics and Safety Profile
While the biological activities of this compound are promising, understanding its pharmacokinetic properties is essential for therapeutic applications. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development.
Properties
IUPAC Name |
5-ethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOBSRWDALLNKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496385 | |
Record name | 5-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68742-28-9 | |
Record name | 5-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a significant chemical transformation that 5-Ethylindole can undergo, and what is the significance of the product?
A1: this compound can be converted to 5-Vinylindole through a combined dehydrogenation and decarboxylation reaction using a suitable catalyst [, ]. 5-Vinylindole is a valuable building block in organic synthesis, particularly for creating complex molecules like indole alkaloids, which exhibit diverse biological activities [].
Q2: Can you elaborate on the synthesis of 5-Vinylindole from this compound and the conditions involved?
A2: The synthesis involves catalytic dehydrogenation of this compound, potentially using a palladium catalyst at elevated temperatures [, ]. Alternatively, it can be synthesized through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-indole-2-carboxylic acid or its ethyl ester []. This reaction likely proceeds through a concerted mechanism, where the catalyst facilitates both the removal of hydrogen from the ethyl group and the elimination of carbon dioxide.
Q3: Are there any other reported reactions involving this compound as a starting material?
A3: Yes, a study describes the synthesis of 5-ethyllindolin-2-one from 5-Ethylisatin, which could be prepared from 5-Ethylaniline []. This compound serves as a precursor for synthesizing various 3-acetyl-N-alkyl-2-chloro-5-ethylindoles via Vilsmeier-Haack acylation and subsequent N-alkylation reactions []. These derivatives might hold potential for further derivatization and exploration of their biological activities.
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